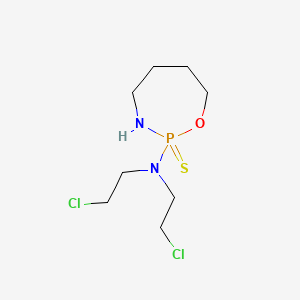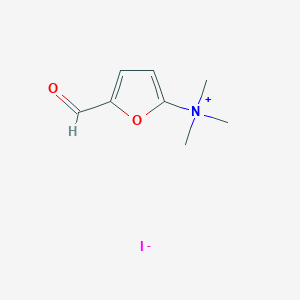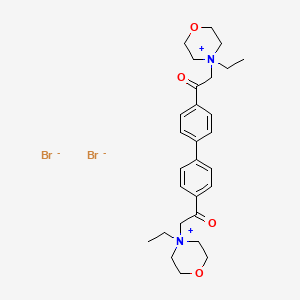
4,4'-(4,4'-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is a chemical compound known for its neuromuscular blocking properties. It has been studied for its effects on various biological systems, particularly in pharmacology and neurobiology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide typically involves the reaction of biphenylene derivatives with oxoethylene and ethylmorpholinium bromide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures are implemented to monitor the concentration of reactants and the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced biphenylene derivatives.
Substitution: Formation of substituted biphenylene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as a neuromuscular blocking agent in anesthesia.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects by interacting with cholinergic receptors at the neuromuscular junction. It inhibits the release of acetylcholine, leading to neuromuscular blockade. This action is mediated through its binding to the junctional cholinergic receptor, preventing the transmission of nerve impulses to muscles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Biphenylene-bis-(2-oxoethylene)-bis-(di-2-ethoxyethyl)dimethylammonium bromide
- 4,4’-Biphenylene-bis-(2-oxoethylene)-bis-(2,2-diethoxyethyl)dimethylammonium bromide)
Uniqueness
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is unique due to its specific structure, which allows it to interact with cholinergic receptors in a distinct manner. This results in a more potent neuromuscular blocking effect compared to similar compounds .
Eigenschaften
CAS-Nummer |
78186-42-2 |
|---|---|
Molekularformel |
C28H38Br2N2O4 |
Molekulargewicht |
626.4 g/mol |
IUPAC-Name |
2-(4-ethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(4-ethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-3-29(13-17-33-18-14-29)21-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)22-30(4-2)15-19-34-20-16-30;;/h5-12H,3-4,13-22H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JWTRBDKLNYEGBO-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOCC4)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


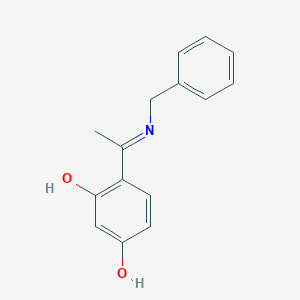
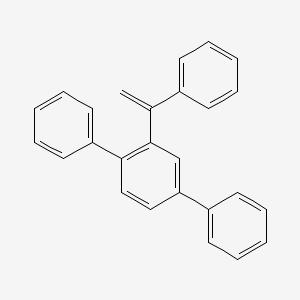
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)


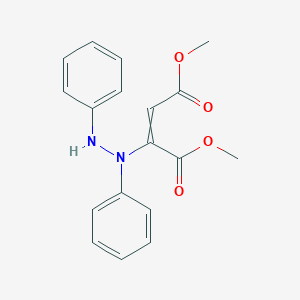
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)


